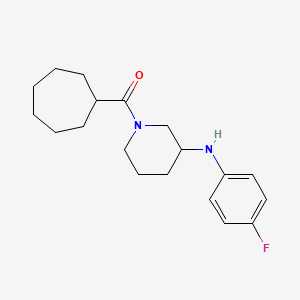
1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine aminotransferase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the therapeutic effects of CPP-115.
Biochemical and physiological effects:
Studies have shown that CPP-115 increases the levels of this compound in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the anticonvulsant, anxiolytic, and anti-addictive effects of CPP-115. Additionally, CPP-115 has been shown to enhance the efficacy of other antiepileptic drugs and reduce the development of tolerance to benzodiazepines.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for laboratory experiments. It is a potent and selective inhibitor of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine aminotransferase, which makes it a valuable tool for studying the role of this compound in the brain. Additionally, CPP-115 has been extensively studied in animal models, which makes it a well-characterized compound for laboratory experiments. However, CPP-115 has some limitations for laboratory experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, CPP-115 has a short half-life, which may make it difficult to maintain consistent levels of the compound in experiments.
Zukünftige Richtungen
There are several future directions for research on CPP-115. One area of research is the potential therapeutic applications of CPP-115 in various neurological and psychiatric disorders. Studies have shown that CPP-115 exhibits anticonvulsant, anxiolytic, and anti-addictive effects in animal models, but further research is needed to determine its efficacy in humans. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CPP-115, which may lead to the development of more effective formulations of the compound. Finally, there is a need for further research on the mechanism of action of CPP-115, which may lead to the development of new drugs that target the 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine system.
Synthesemethoden
The synthesis of CPP-115 involves a series of chemical reactions starting from commercially available starting materials. The process involves the formation of a piperidine ring, followed by the addition of a cycloheptylcarbonyl group and a fluorophenyl group. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that CPP-115 exhibits anticonvulsant, anxiolytic, and anti-addictive effects in animal models. Additionally, CPP-115 has been shown to enhance the efficacy of other antiepileptic drugs and reduce the development of tolerance to benzodiazepines.
Eigenschaften
IUPAC Name |
cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c20-16-9-11-17(12-10-16)21-18-8-5-13-22(14-18)19(23)15-6-3-1-2-4-7-15/h9-12,15,18,21H,1-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINIXQFRNVTXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

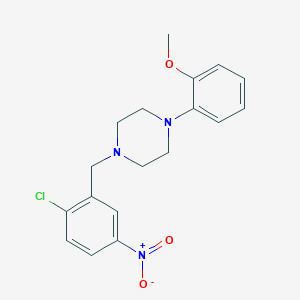
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(4-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6081419.png)
![3-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6081437.png)
![4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6081445.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)
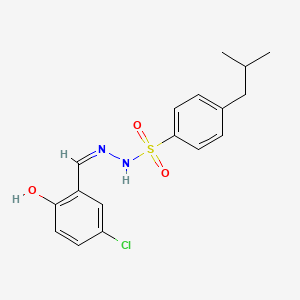
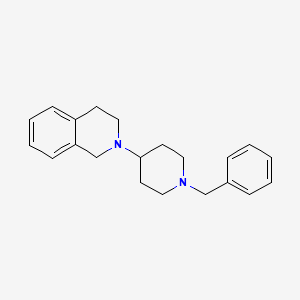
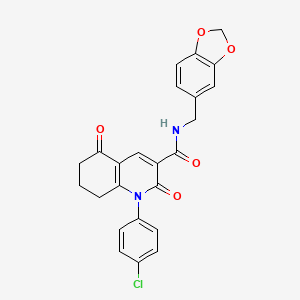
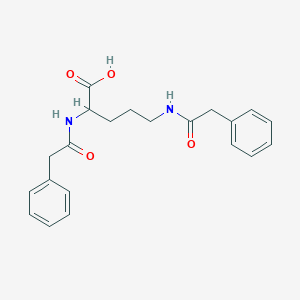
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6081501.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B6081506.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B6081514.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6081520.png)
![2-[2-(3-ethoxy-4-hydroxy-5-iodophenyl)vinyl]-8-quinolinol](/img/structure/B6081532.png)